

CHIR-124 selectivity Chk1 vs Chk2

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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Selectivity Profile of CHIR-124

The core selectivity data for **CHIR-124** is summarized in the table below.

Kinase Target	IC ₅₀ Value	Selectivity Ratio (vs. Chk1)
Chk1	0.3 nM	(Reference)
Chk2	697.4 nM	~2,300-fold
FLT3	5.8 nM	~19-fold
PDGFR	6.6 nM	~22-fold
GSK-3	23.3 nM	~78-fold
Fyn	98.8 nM	~329-fold
Cdk2/Cyclin A	191.1 nM	~637-fold
CDC2/Cyclin B	505.7 nM	~1,685-fold
Cdk4/Cyclin D	2.05 µM	~6,800-fold

Table: Summary of **CHIR-124**'s half-maximal inhibitory concentration (IC_{50}) against various kinases. Data compiled from multiple sources. [1] [2] [3]

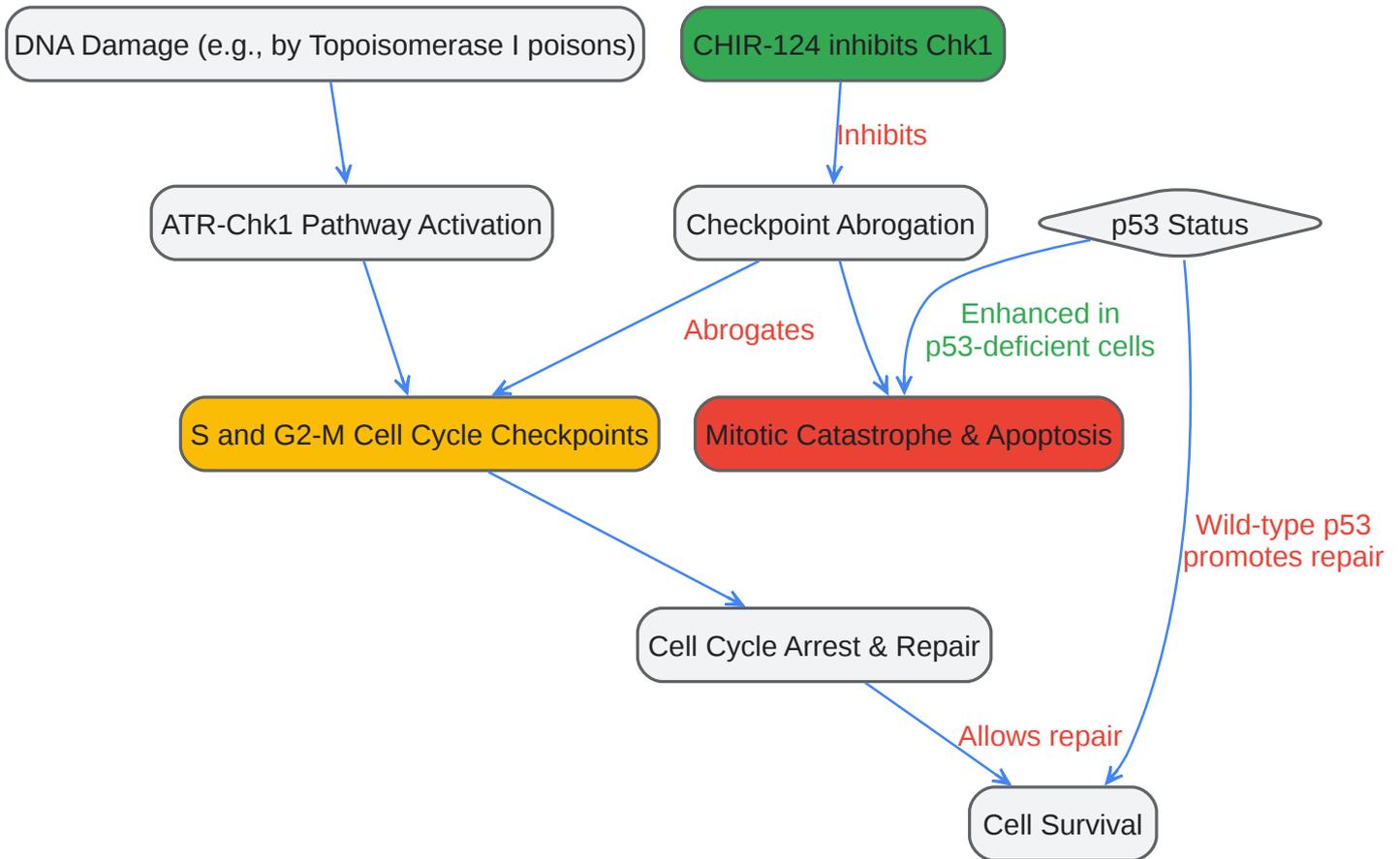
Key Experimental Evidence & Protocols

The high selectivity of **CHIR-124** for Chk1 is supported by several key studies:

- **Synergy with DNA-Damaging Agents:** Research shows **CHIR-124** interacts synergistically with topoisomerase I poisons (e.g., camptothecin, SN-38) to cause growth inhibition in various human cancer cell lines with mutant p53, such as breast carcinoma (MDA-MB-231, MDA-MB-435) and colon carcinoma (SW-620, Colo205). This synergy occurs because **CHIR-124** abrogates the S and G2-M cell cycle checkpoints induced by DNA damage, forcing cells with compromised p53 function into mitosis and apoptosis [1] [4].
- **In Vivo Potentiation:** In an orthotopic breast cancer xenograft model (MDA-MB-435), **CHIR-124** (10 or 20 mg/kg, administered orally) potentiated the tumor growth inhibitory effect of irinotecan (CPT-11). This was associated with an increase in tumor cell apoptosis and abrogation of the G2-M checkpoint [1] [4].

Mechanism and Research Applications

The following diagram illustrates the primary mechanism by which **CHIR-124** achieves its selective effect, particularly in p53-deficient contexts.



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This mechanism underpins a key research application of **CHIR-124: exploiting synthetic lethality in p53-deficient cancers**. By inhibiting Chk1, **CHIR-124** removes a critical survival pathway for cancer cells that already have compromised p53-mediated DNA damage response, leading to selective cell death [1] [4].

Comparison with Other Chk Inhibitors

CHIR-124 stands out for its exceptional potency against Chk1. The table below compares it with other documented Chk inhibitors.

Inhibitor Name	Chk1 IC ₅₀	Chk2 IC ₅₀	Key Selectivity Notes
CHIR-124	0.3 nM	697.4 nM	~2,300-fold selective for Chk1 over Chk2 [1] [2].
AZD7762	5 nM	5 nM	Equally potent against Chk1 and Chk2 [5].
Rabusertib (LY2603618)	7 nM	~700 nM (est.)	~100-fold more potent for Chk1 [5].
MK-8776 (SCH 900776)	3 nM	~1,500 nM (est.)	~500-fold selective for Chk1 over Chk2 [5].
Prexasertib (LY2606368)	1 nM	8 nM	Also inhibits RSK1 (IC ₅₀ = 9 nM) [5].

Table: Comparison of **CHIR-124** with other Chk inhibitors. Data from vendor and commercial database. [5]

Key Experimental Methodologies

To help you evaluate or replicate these findings, here are details on key experimental protocols from the search results:

- Kinase Assay (Cell-Free):** The Chk1 kinase domain is expressed in Sf9 insect cells. A biotinylated peptide mimicking the natural substrate (cdc25c) is used. The reaction includes kinase, substrate, ATP mixture (including ³³P-labeled ATP), and a dilution series of **CHIR-124**. After incubation, the phosphorylated peptide is captured on streptavidin-coated plates, and the radioactivity is measured to determine the phosphate transfer. The IC₅₀ is calculated using nonlinear regression [1].
- Cellular Cytotoxicity Assay (Example):** Cells (e.g., MDA-MB-435) in log-phase are plated in 96-well plates. **CHIR-124** is serially diluted, both alone and in combination with various concentrations of a DNA-damaging agent like camptothecin. After 48 hours of incubation, cell viability is measured using an MTS assay. The interaction between drugs is analyzed using isobologram analysis to determine synergy or antagonism [1].

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